![molecular formula C25H25N5O2S B2532966 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide CAS No. 1242908-07-1](/img/structure/B2532966.png)

1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

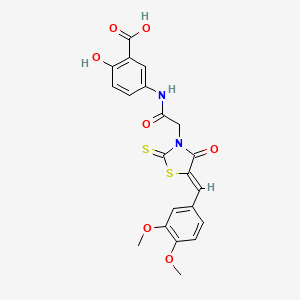

The compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring, a pyrimidine ring, and a thiophene ring. The presence of these rings suggests that the compound might have interesting biological activities .

Molecular Structure Analysis

The molecule contains several aromatic rings (phenyl, pyrimidine, and thiophene), which are likely to contribute to its stability and possibly its reactivity. The piperidine ring could be involved in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions .Future Directions

Biochemical Analysis

Biochemical Properties

The biochemical properties of AKOS005060241 are largely determined by its molecular structure. The presence of the dihydrothieno[3,2-d]pyrimidin-2-yl group in the molecule suggests potential interactions with enzymes involved in pyrimidine metabolism .

Cellular Effects

AKOS005060241 has been observed to influence various cellular processes. Its effects on cell function are diverse, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which AKOS005060241 exerts these effects are still being elucidated.

Molecular Mechanism

The molecular mechanism of action of AKOS005060241 involves its interactions with various biomolecules within the cell. It may bind to specific enzymes or proteins, leading to their inhibition or activation . Changes in gene expression may also occur as a result of these interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AKOS005060241 can change over time. Studies have shown that the compound exhibits stability under certain conditions, but may undergo degradation over extended periods . Long-term effects on cellular function have also been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of AKOS005060241 can vary with different dosages. Some studies have reported threshold effects, where certain responses only occur above a specific dose . At high doses, toxic or adverse effects may be observed .

Metabolic Pathways

AKOS005060241 is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and may influence metabolic flux or metabolite levels . The exact pathways in which AKOS005060241 participates are still being identified.

Transport and Distribution

Within cells and tissues, AKOS005060241 is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of AKOS005060241 is an important aspect of its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name |

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O2S/c31-23(27-13-11-19-10-4-5-12-26-19)18-9-6-14-30(15-18)25-28-21-20(17-7-2-1-3-8-17)16-33-22(21)24(32)29-25/h1-5,7-8,10,12,16,18H,6,9,11,13-15H2,(H,27,31)(H,28,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYFDBYTOUNWHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![(E)-N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2532888.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2532892.png)

![2-[5-amino-4-(methylsulfonyl)-3-(methylthio)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2532893.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2532894.png)

![2-((2-(2-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2532900.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2532903.png)